Methyl (4-sulfamoylphenyl)glycinate
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Overview
Description
Methyl (4-sulfamoylphenyl)glycinate, also known as Glycine, N-[4-(aminosulfonyl)phenyl]-, methyl ester, is a chemical compound with the molecular formula C9H12N2O4S and a molecular weight of 244.27 g/mol . This compound is characterized by the presence of a sulfonamide group attached to a phenyl ring, which is further connected to a glycine moiety through a methyl ester linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (4-sulfamoylphenyl)glycinate typically involves the reaction of 4-aminobenzenesulfonamide with methyl chloroacetate in the presence of a base such as triethylamine. The reaction is carried out in a solvent like ethanol at room temperature, yielding the desired product with high efficiency . This method is operationally simple and environmentally friendly, making it suitable for both laboratory and industrial-scale production.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but may involve continuous flow reactors to enhance reaction efficiency and product yield. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is often emphasized to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
Methyl (4-sulfamoylphenyl)glycinate undergoes various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfonic acids under strong oxidative conditions.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) in acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydroxide (NaOH) or other strong bases in an aqueous or alcoholic medium.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Various substituted esters or amides depending on the nucleophile used.
Scientific Research Applications
Methyl (4-sulfamoylphenyl)glycinate has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl (4-sulfamoylphenyl)glycinate involves its interaction with specific molecular targets, such as enzymes. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity. This inhibition can disrupt critical biochemical pathways, leading to therapeutic effects in the treatment of diseases .
Comparison with Similar Compounds
Similar Compounds
Methyl nicotinate: Used as a rubefacient in topical preparations for muscle and joint pain.
Methyl (4-aminophenyl)glycinate: Similar structure but lacks the sulfonamide group, resulting in different chemical properties and applications.
Uniqueness
Methyl (4-sulfamoylphenyl)glycinate is unique due to the presence of the sulfonamide group, which imparts specific chemical reactivity and biological activity. This makes it particularly valuable in the synthesis of enzyme inhibitors and other bioactive compounds .
Properties
Molecular Formula |
C9H12N2O4S |
---|---|
Molecular Weight |
244.27 g/mol |
IUPAC Name |
methyl 2-(4-sulfamoylanilino)acetate |
InChI |
InChI=1S/C9H12N2O4S/c1-15-9(12)6-11-7-2-4-8(5-3-7)16(10,13)14/h2-5,11H,6H2,1H3,(H2,10,13,14) |
InChI Key |
RQQLTUNYHYPURO-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CNC1=CC=C(C=C1)S(=O)(=O)N |
Origin of Product |
United States |
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